Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate
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Overview
Description
Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a cycloheptyl group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptylamine with 4-(dimethylsulfamoyl)phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [4-(dimethylsulfamoyl)phenyl]carbamate
- Cyclopentyl [4-(dimethylsulfamoyl)phenyl]carbamate
- Cyclooctyl [4-(dimethylsulfamoyl)phenyl]carbamate
Uniqueness
Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
30057-04-6 |
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Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
cycloheptyl N-[4-(dimethylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-18(2)23(20,21)15-11-9-13(10-12-15)17-16(19)22-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19) |
InChI Key |
ZHJQNWWZSNSPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2CCCCCC2 |
Origin of Product |
United States |
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